molecular formula C20H20N4O4 B4810574 ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4810574
M. Wt: 380.4 g/mol
InChI Key: ONLPVTDVCWWUMV-UHFFFAOYSA-N
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Description

Ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based organic compound featuring a 1,2,3-triazole core substituted with a 2-methoxyphenyl group at the N-1 position and a methyl group at C-3. The triazole ring is linked via a carbonylamino bridge to a benzoate ester moiety. This structural architecture places it within a broader class of triazole derivatives known for their diverse applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 3-[[1-(2-methoxyphenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4/c1-4-28-20(26)14-8-7-9-15(12-14)21-19(25)18-13(2)24(23-22-18)16-10-5-6-11-17(16)27-3/h5-12H,4H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONLPVTDVCWWUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H20N4OC_{20}H_{20}N_{4}O with a molecular weight of approximately 348.4 g/mol. The compound features a triazole ring, which is known for its biological activity, particularly in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to form the desired triazole derivative. Specific synthetic routes may vary but often include the use of coupling agents and catalysts to facilitate the formation of the triazole ring.

Antimicrobial Activity

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial properties. A study highlighted that derivatives similar to this compound show activity against various bacterial strains and fungi. The presence of the methoxyphenyl group enhances this activity by improving lipophilicity and membrane permeability .

Anticancer Properties

Triazole-containing compounds have also been studied for their anticancer potential. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines. For instance, it was shown to induce apoptosis in specific cancer cells while sparing normal cells, suggesting a selective mechanism of action .

The proposed mechanism for the biological activity of this compound involves interaction with specific cellular targets such as enzymes or receptors involved in cell signaling pathways. The triazole ring may act as a scaffold for binding to these targets, influencing their activity and leading to downstream effects such as apoptosis or inhibition of cell division .

Case Study 1: Antimicrobial Efficacy

In a comparative study on various triazole derivatives, this compound was tested against common bacterial pathogens. Results indicated a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics used in clinical settings .

Case Study 2: Cancer Cell Line Studies

In another study focusing on cancer treatment, this compound was evaluated for its effects on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability and increased markers for apoptosis after 48 hours of treatment .

Research Findings Summary Table

Biological Activity Effect Reference
AntimicrobialSignificant inhibition against bacterial strains
AnticancerInduces apoptosis in cancer cell lines
MechanismInteracts with cellular targets affecting signaling pathways

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity
    • Triazole compounds have been widely studied for their antimicrobial properties. Ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate has shown promising results against various bacterial strains, making it a candidate for the development of new antibiotics.
    • Case Study: A study published in the Journal of Medicinal Chemistry highlighted the synthesis of similar triazole derivatives that exhibited potent activity against drug-resistant bacteria .
  • Anticancer Properties
    • Research indicates that triazole derivatives can inhibit cancer cell proliferation. This compound may serve as a lead compound for developing anticancer agents targeting specific pathways involved in tumor growth.
    • Case Study: In vitro studies demonstrated that triazole-based compounds significantly reduced the viability of various cancer cell lines .
  • Anti-inflammatory Effects
    • Compounds containing triazole rings have been reported to possess anti-inflammatory properties. This compound's ability to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis.
    • Research Findings: A recent publication discussed the anti-inflammatory effects of similar triazole derivatives in animal models .

Agricultural Applications

  • Pesticide Development
    • The unique structure of this compound makes it a potential candidate for developing new pesticides. Its efficacy against plant pathogens can be explored further.
    • Case Study: Research has shown that triazole compounds can effectively control fungal pathogens in crops, leading to increased yield and reduced loss .

Materials Science Applications

  • Polymer Synthesis
    • The compound can be used as a monomer in the synthesis of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
    • Research Findings: Studies have demonstrated that incorporating triazole units into polymer backbones can improve their performance in various applications .

Data Table: Summary of Applications

Application AreaPotential UsesSupporting Studies
Medicinal ChemistryAntimicrobial, Anticancer, Anti-inflammatoryJournal of Medicinal Chemistry , Recent Publications ,
AgriculturePesticide DevelopmentAgricultural Research Journal
Materials SciencePolymer SynthesisPolymer Science Reports

Comparison with Similar Compounds

Key Observations:

Substituent Impact :

  • The 2-methoxyphenyl group in the target compound likely improves receptor binding via π-π stacking and hydrogen bonding compared to simpler phenyl or nitrophenyl groups .
  • The methyl group at C-5 may enhance metabolic stability relative to bulkier alkyl chains (e.g., propyl in ).
  • Ester vs. Carboxylic Acid : The ethyl benzoate ester in the target compound could offer better cell membrane permeability compared to carboxylic acid derivatives .

Heterocycle Comparison :

  • Triazole vs. Thiadiazole/Thiazole : Triazoles (e.g., target compound) exhibit superior hydrogen-bonding capacity due to multiple nitrogen atoms, whereas thiadiazoles (e.g., ) or thiazoles (e.g., ) may provide distinct electronic profiles due to sulfur inclusion.

Biological Activity Trends :

  • Triazole derivatives with electron-donating groups (e.g., methoxy in the target compound) often show enhanced antimicrobial activity compared to electron-withdrawing substituents (e.g., nitro in ) .
  • Hybrid structures with fused heterocycles (e.g., ) demonstrate broader pharmacological targets but may face synthetic complexity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate?

  • Answer : The compound can be synthesized via multi-step reactions involving triazole ring formation and subsequent coupling. A general approach includes:

  • Step 1 : Synthesis of the triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC), using 2-methoxyphenyl azide and a suitable alkyne precursor.
  • Step 2 : Carboxylic acid activation (e.g., using EDCl/HOBt) for amide bond formation with ethyl 3-aminobenzoate.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (e.g., ethanol/water) .
    • Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via 1H^1H-/13C^{13}C-NMR (e.g., δ\delta ~8.1 ppm for triazole protons) .

Q. How can researchers verify the structural integrity of the synthesized compound?

  • Answer : Use a combination of:

  • Spectroscopy : 1H^1H-NMR to confirm proton environments (e.g., methoxy group at δ\delta ~3.8 ppm, ester carbonyl at ~4.3 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+).
  • Elemental Analysis : Compare calculated vs. experimental C/H/N percentages (deviation <0.4% acceptable) .

Q. What are the standard protocols for crystallizing this compound for X-ray diffraction studies?

  • Answer :

  • Solvent Selection : Use slow evaporation in a polar/non-polar solvent mixture (e.g., dichloromethane/hexane).
  • Data Collection : Collect diffraction data at low temperature (100 K) to minimize thermal motion.
  • Software : Process data with SHELX (SHELXL for refinement, SHELXS for solution) and visualize with WinGX/ORTEP for ellipsoid plots .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) complement crystallographic data to resolve structural ambiguities?

  • Answer :

  • DFT Optimization : Use Gaussian or ORCA to optimize the molecular geometry and compare bond lengths/angles with X-ray data.
  • Electron Density Maps : Analyze SHELXL-generated residual density maps to identify disordered regions or hydrogen bonding patterns.
  • Case Study : For analogous triazole derivatives, DFT calculations resolved discrepancies in dihedral angles between crystallographic and gas-phase models .

Q. What strategies are effective in analyzing contradictory bioactivity data across studies?

  • Answer :

  • Meta-Analysis : Normalize data using IC50_{50} values and account for assay variability (e.g., cell line differences).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., methoxy vs. nitro groups) on activity.
  • Purity Checks : Re-evaluate compound purity via LC-MS; impurities >5% can skew bioactivity results .

Q. How can multi-technique approaches improve the validation of synthetic intermediates?

  • Answer :

  • In-Situ Monitoring : Use FT-IR to track carbonyl formation (e.g., 1680–1720 cm1^{-1} for ester/amide groups).
  • X-ray Powder Diffraction (XRPD) : Identify polymorphic forms of intermediates.
  • Cross-Validation : Correlate NMR shifts with DFT-calculated chemical shielding tensors .

Q. What experimental designs mitigate low yields in triazole coupling reactions?

  • Answer :

  • Catalyst Optimization : Screen Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) for CuAAC efficiency.
  • Solvent Effects : Test dipolar aprotic solvents (DMF, DMSO) to stabilize transition states.
  • Kinetic Studies : Use 1H^1H-NMR to monitor reaction progress and identify side products (e.g., dimerization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
ethyl 3-({[1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.